![molecular formula C14H10N2 B10842077 2-Phenyl-1,8-naphthyridine](/img/structure/B10842077.png)
2-Phenyl-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a naphthyridine core with a phenyl group attached to the second position. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1,8-naphthyridine can be achieved through several methods. One common approach involves the cyclization of N-aroyl-N1-(this compound)-3-carbonyl hydrazine using phosphorus oxychloride (POCl3) as a cyclizing agent . Another eco-friendly method utilizes ferric chloride hexahydrate (FeCl3·6H2O) through a grinding method .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and eco-friendly synthetic routes, such as the ones mentioned above, is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the naphthyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthyridine derivatives, while substitution reactions can produce various substituted naphthyridines .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,8-naphthyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs with antibacterial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the creation of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in coordination chemistry and as a component in self-assembly host-guest systems.
Wirkmechanismus
The mechanism of action of 2-phenyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit bacterial enzymes or interact with cellular receptors to exert its effects . The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine: The parent compound without the phenyl group.
2-Amino-1,8-naphthyridine: A derivative with an amino group at the second position.
2-Methyl-1,8-naphthyridine: A derivative with a methyl group at the second position.
Uniqueness
2-Phenyl-1,8-naphthyridine is unique due to the presence of the phenyl group, which can enhance its biological activity and photochemical properties compared to other naphthyridine derivatives .
Eigenschaften
Molekularformel |
C14H10N2 |
---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-phenyl-1,8-naphthyridine |
InChI |
InChI=1S/C14H10N2/c1-2-5-11(6-3-1)13-9-8-12-7-4-10-15-14(12)16-13/h1-10H |
InChI-Schlüssel |
SKVWGHJCDNDXAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.